Home > Products > Screening Compounds P17128 > glycoprotein B, human herpesvirus-6
glycoprotein B, human herpesvirus-6 - 148770-71-2

glycoprotein B, human herpesvirus-6

Catalog Number: EVT-1519971
CAS Number: 148770-71-2
Molecular Formula: C217H360N68O60S10
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycoprotein B of human herpesvirus-6 is a significant viral protein encoded by the human herpesvirus-6 genome. Human herpesvirus-6 is classified into two variants: human herpesvirus-6A and human herpesvirus-6B, both of which are known to cause infections primarily in children, often leading to roseola. Glycoprotein B is a critical component of the viral envelope and plays an essential role in the virus's ability to infect host cells by facilitating membrane fusion.

Source and Classification

Human herpesvirus-6 was first isolated in 1986 from the peripheral blood of patients with lymphoproliferative disorders. The virus is classified under the family Herpesviridae, subfamily Betaherpesvirinae. Glycoprotein B is a highly conserved protein among herpesviruses, with homologues found in other members of the Herpesviridae family, such as human cytomegalovirus and varicella-zoster virus .

Synthesis Analysis

Methods

The synthesis of glycoprotein B involves several steps, primarily occurring within infected host cells. The gene encoding glycoprotein B is transcribed into messenger RNA, which is then translated into a polypeptide. This polypeptide undergoes post-translational modifications, including glycosylation, which is crucial for its stability and function.

Technical Details

The glycoprotein B precursor is synthesized in the endoplasmic reticulum and subsequently transported to the Golgi apparatus, where it undergoes further modifications. Proteolytic cleavage occurs, resulting in various fragments that are essential for its function in membrane fusion . The glycosylation pattern of glycoprotein B can vary between different strains of human herpesvirus-6, affecting its immunogenic properties and interaction with host cells .

Molecular Structure Analysis

Structure

Glycoprotein B has a complex structure characterized by a transmembrane domain and several ectodomains that facilitate its role in viral entry. The full-length protein consists of approximately 830 amino acids and exhibits homology with glycoproteins from other herpesviruses .

Data

Structural studies using techniques such as cryo-electron microscopy have revealed that glycoprotein B forms a homotrimeric structure essential for its fusogenic activity. The protein's conformation changes during the fusion process, transitioning from a prefusion to a postfusion state, which is critical for effective membrane fusion .

Chemical Reactions Analysis

Reactions

Glycoprotein B participates in several biochemical reactions during the viral infection process. Its primary reaction involves mediating the fusion between the viral envelope and the host cell membrane. This process requires specific interactions with cellular receptors and other viral proteins.

Technical Details

The mechanism of action involves conformational changes in glycoprotein B upon binding to host cell receptors, leading to the merging of lipid bilayers. This reaction is facilitated by specific regions within the protein that interact with cellular lipids .

Mechanism of Action

Process

The mechanism by which glycoprotein B facilitates viral entry involves several steps:

  1. Attachment: Glycoprotein B binds to specific receptors on the surface of host cells.
  2. Conformational Change: Upon receptor binding, glycoprotein B undergoes a conformational change that exposes fusion loops.
  3. Membrane Fusion: The exposed fusion loops insert into the host cell membrane, promoting lipid bilayer merging.

Data

This process is essential for the entry of human herpesvirus-6 into target cells and has been shown to be critical for establishing infection .

Physical and Chemical Properties Analysis

Physical Properties

Glycoprotein B is a glycosylated membrane protein with an approximate molecular weight of 93.2 kilodaltons before cleavage. Its structure allows it to exist as a trimeric complex on the viral envelope.

Chemical Properties

Glycoprotein B exhibits hydrophobic characteristics due to its transmembrane domain, making it integral to membrane fusion processes. Its glycosylation affects its solubility and stability in physiological conditions .

Applications

Scientific Uses

Research on glycoprotein B has significant implications for understanding herpesvirus biology and developing therapeutic strategies:

  • Vaccine Development: Glycoprotein B is a target for vaccine development due to its role in eliciting immune responses.
  • Therapeutic Target: Antibodies targeting glycoprotein B have been developed as potential therapeutics to inhibit viral entry.
  • Diagnostic Tools: Glycoprotein B can be utilized in serological assays to diagnose human herpesvirus-6 infections.
Structural Characterization of HHV-6 Glycoprotein B

Domain Organization and Ectodomain Topology

The HHV-6 gB ectodomain adopts the characteristic class III viral fusogen fold, organized into five distinct domains (DI-DV) stabilized by extensive hydrophobic interactions and disulfide bonding. This elongated structure transitions from a prefusion metastable state to a stable postfusion conformation, driving the fusion of viral and cellular membranes. High-resolution structural data, inferred from studies of homologs like VZV gB and functional analyses, reveals the core architecture essential for its function [7].

  • Domain I (DI): Positioned centrally, DI contains the fusion loops, hydrophobic regions critical for initial insertion into the target cell membrane. These loops are buried in the prefusion trimer and become exposed upon activation.
  • Domain II (DII): This domain forms a prominent, elongated central helical structure, acting as a mechanical scaffold facilitating the large conformational rearrangements needed during fusion. It connects the fusion loops to the rest of the molecule.
  • Domain III (DIII): Located adjacent to DI and DII, DIII contributes significantly to the trimer interface stability. It houses key residues involved in inter-protomer contacts that maintain the trimeric state essential for function.
  • Domain IV (DIV): Projecting laterally from the core, DIV plays a crucial role in fusion initiation regulation. Structural studies of VZV gB complexed with a neutralizing antibody (93k) pinpointed DIV as a critical site spatially distant from the fusion loops, suggesting its involvement in triggering or regulating the fusion process [7]. This domain is a significant target for neutralizing antibodies.
  • Domain V (DV): Positioned proximal to the viral membrane, DV serves as the anchor point connecting the ectodomain to the transmembrane region. It likely plays a role in transmitting conformational changes to the transmembrane anchor and cytoplasmic tail.

Comparative Analysis of Domain I-V Architecture Across Herpesviruses

HHV-6 gB shares the quintessential five-domain organization (DI-DV) common to all herpesvirus gB orthologs. While the core fold is conserved, significant variations exist in surface-exposed loops, glycosylation patterns, and specific inter-domain angles, reflecting adaptations to specific host receptors and immune evasion strategies. Key comparisons include:

  • Alphaherpesviruses (HSV-1/2, VZV): HHV-6 gB shows strong similarity in the core DI-DIII fold responsible for fusion mechanics. However, DIV exhibits greater divergence. The neutralizing epitope on HHV-6 gB DIV identified functionally is distinct from the specific 93k epitope mapped on VZV gB DIV [7], highlighting species-specific antigenic determinants despite the domain's conserved functional importance in fusion regulation.
  • Betaherpesviruses (HCMV): As a fellow betaherpesvirus, HCMV gB shares closer overall domain organization with HHV-6 gB than alphaherpesviruses. Both possess complex N-linked glycan profiles. However, HCMV gB interacts with a pentameric complex (gH/gL/UL128/UL130/UL131) for receptor binding, whereas HHV-6 gB functions within a fusion complex involving a unique tetramer (gH/gL/gQ1/gQ2) [1] [8].
  • Gammaherpesviruses (EBV): EBV gB shares the fundamental DI-DV domains but exhibits differences in the surface accessibility of certain loops and the relative orientation of DIV. The fusion loop structure and mechanism are conserved, but receptor binding partners and regulatory glycoproteins differ substantially.

This conserved yet adaptable architecture underscores gB's dual role as a conserved fusion machine and a virus-specific determinant of tropism and pathogenesis.

Role of Conserved Disulfide Bonds in Structural Stability

The structural integrity and functional competence of HHV-6 gB, like other herpesvirus gB proteins, are critically dependent on a network of intramolecular disulfide bonds. These covalent linkages stabilize individual domains and maintain the overall prefusion conformation until activation triggers rearrangement. Cryo-EM structures of related herpesvirus gBs (e.g., VZV, HCMV) reveal highly conserved disulfide bonding patterns essential for function [1] [7]:

  • DI Stabilization: Disulfide bonds within DI help maintain the structural framework surrounding the fusion loops, ensuring they are properly positioned and protected before activation.
  • DII-DIII Linkage: A conserved disulfide bond (C139-C540 in VZV gB, analogous residues in HHV-6 gB) bridges the distal end of the long central helix in DIII with the linker region to DII. This bond is crucial for maintaining the mechanical coupling between these domains during the dramatic refolding events of fusion.
  • DIV Stability: Multiple disulfide bonds stabilize the intricate fold of DIV. For instance, in VZV gB, C122-C584 links non-contiguous N-terminal and C-terminal regions of DIV, while C608-C645 stabilizes the core of this domain [7]. Mutation of analogous cysteines in HHV-6 gB would be predicted to disrupt DIV structure, impairing its role in fusion regulation and antibody recognition.
  • Global Folding: Additional disulfide bonds within DII (C369-C417 in VZV) and between domains contribute to the overall stability of the prefusion trimer and guide its transition to the postfusion state.

Table 1: Key Conserved Disulfide Bonds in Herpesvirus gB Ectodomains (Based on Structural Homology)

DomainFunction of Disulfide BondExample Residues (VZV gB)Predicted Role in HHV-6 gB
DIStabilizes fusion loop proximity/core domain foldC213-C277Maintains fusion loop competence
DIIStabilizes internal domain structureC369-C417Ensures DII structural integrity
DIIILinks DIII central helix to DII linkerC139-C540Critical for DII-DIII mechanical coupling
DIV (Core)Stabilizes core DIV foldC608-C645Maintains DIV structure/antibody epitopes
DIV (N-C link)Connects N-terminal and C-terminal regions of DIVC122-C584Essential for DIV structural integrity/function

The precise conservation of these disulfide bonds highlights their non-redundant role in gB folding, stability, and function. Disruption, whether by mutagenesis or reducing environments, would be expected to severely compromise HHV-6 infectivity.

Proteolytic Processing and Cleavage Sites

Like many viral fusion proteins, HHV-6 gB undergoes post-translational proteolytic cleavage by host cell proteases during its biosynthesis and maturation. This cleavage is a critical step in priming gB for its fusogenic activity.

Identification of Proteolytic Fragments (gp116/gp64/gp58)

Biochemical analyses (immunoprecipitation, Western blotting under reducing/non-reducing conditions) of HHV-6-infected cell lysates or purified virions reveal that the full-length gB precursor (approximately 110-120 kDa) is processed into disulfide-linked fragments:

  • gp116/gp64: The predominant cleavage products observed correspond to an N-terminal fragment of approximately 116 kDa (gp116) and a C-terminal fragment of approximately 64 kDa (gp64), linked by disulfide bonds. This cleavage occurs at a polybasic site (e.g., Arg-X-Lys/Arg-Arg) within the intervening region between the ectodomain and the transmembrane domain, analogous to furin or furin-like protease cleavage sites in other herpesvirus gBs (e.g., HSV, HCMV).
  • gp58: In some contexts or isolates, a smaller C-terminal fragment of approximately 58 kDa (gp58) may also be observed, potentially resulting from alternative processing or further cleavage of gp64.

The disulfide linkage between the N-terminal (gp116-like) and C-terminal (gp64/gp58) fragments is crucial, maintaining the functional association of the two parts of the molecule after cleavage. Mutation of the cleavage site residues (e.g., replacing the polybasic motif with inert sequences) prevents processing and significantly impairs gB function.

Functional Implications of Cleavage for Membrane Fusion

Proteolytic cleavage of HHV-6 gB is not merely a maturation step but is functionally essential for its fusogenic capacity. The mechanism involves:

  • Priming for Activation: Cleavage converts gB from an inactive precursor into a metastable primed state. The fragments remain physically connected via disulfides, but the cleavage event likely reduces constraints within the molecule, allowing it to more readily undergo the dramatic conformational changes required for fusion upon triggering.
  • Exposing Functional Domains: Cleavage may subtly alter the conformation or accessibility of key functional regions, such as the fusion loops or domains involved in interacting with the regulatory complex (gH/gL/gQ1/gQ2) [1] [8].
  • Furin Dependency: Inhibition of furin or related proprotein convertases in producer cells significantly reduces HHV-6 gB cleavage and results in the production of virions with markedly reduced infectivity. This directly links cleavage to the ability of the virus to enter new target cells.
  • Role in Cell-Cell Fusion: In virus-free cell-cell fusion assays dependent on HHV-6 gB and gH/gL (with or without gQ1/gQ2), expression of the uncleaved gB mutant fails to induce syncytia formation, demonstrating that cleavage is indispensable for the membrane fusion machinery itself.

The precise molecular details of how cleavage enables the fusogenic potential of HHV-6 gB remain an active area of investigation, particularly regarding its interaction dynamics with the gH/gL complex.

Cytoplasmic Tail Domain (CTD) Features

The C-terminal region of HHV-6 gB, located intracellularly following the transmembrane anchor, constitutes the Cytoplasmic Tail Domain (CTD). Although relatively short compared to some other herpesvirus gBs, the HHV-6 gB CTD plays non-redundant roles in intracellular trafficking, virion assembly, and potentially fusion regulation.

CTD Mutagenesis and Impact on Intracellular Transport

Targeted mutagenesis studies, particularly the construction of a CTD deletion mutant (gB-ΔCTD), have provided crucial insights into the domain's function [3] [5]. Key findings include:

  • Failure in Virus Reconstitution: Attempts to generate recombinant HHV-6 virus lacking the gB CTD (gB-ΔCTD) were unsuccessful. While a revertant virus, where the CTD sequence was restored, could be reconstituted, the gB-ΔCTD mutant could not, indicating that the CTD is essential for the HHV-6 replication cycle [3] [5].
  • Intracellular Trafficking Defect: Immunofluorescence and subcellular fractionation studies in cells expressing gB-ΔCTD revealed a profound defect in intracellular transport. The mutant gB protein was retained in the endoplasmic reticulum (ER) and failed to reach the trans-Golgi network (TGN) [3] [5]. The TGN is the primary site for secondary glycosylation, proteolytic cleavage (by furin-like enzymes resident in the TGN), and incorporation of gB into nascent virions.
  • Essential Role in TGN Targeting: The CTD contains specific motifs (potentially tyrosine-based YXXΦ or dileucine motifs, or acidic clusters common in herpesvirus gB CTDs) that act as sorting signals. These signals are recognized by components of the host cell vesicular trafficking machinery (e.g., adaptor protein complexes AP-1, AP-2, AP-3, or AP-4). Deletion of the CTD ablates these signals, trapping gB in the early secretory pathway.

Table 2: Impact of HHV-6 gB Cytoplasmic Tail Domain (CTD) Mutagenesis

MutationEffect on gB ProteinEffect on Virus ProductionKey Functional Consequence
Full CTD Deletion (gB-ΔCTD)ER retention; Failure to reach TGN; Reduced/Abnormal cleavageNon-viable virusBlocks intracellular transport & maturation
Point Mutations (e.g., YXXΦ motif disruption)Partial ER accumulation; Delayed/reduced TGN delivery; Reduced cleavage efficiencySeverely impaired replicationDisrupts host adaptor protein binding & sorting
Wild-Type CTDEfficient ER exit; TGN delivery; Proper cleavage; Incorporation into virionsNormal replicationEnables proper trafficking, maturation, & assembly

These results unequivocally demonstrate that the HHV-6 gB CTD is indispensable for directing the glycoprotein through the secretory pathway to its site of function in virion morphogenesis. Without proper trafficking, gB cannot be cleaved, incorporated, or function in fusion.

Interactions Between CTD and Host Trafficking Machinery

The CTD mediates its trafficking functions by acting as a platform for host protein interactions. While specific interactors for HHV-6 gB CTD are less characterized than for some alphaherpesviruses, the principles and evidence from mutagenesis strongly support conserved mechanisms:

  • Adaptor Protein (AP) Complex Binding: Herpesvirus gB CTDs typically contain motifs recognized by clathrin-associated AP complexes. These complexes (particularly AP-1 and AP-2) regulate cargo sorting between the TGN, endosomes, and the plasma membrane. The retention of HHV-6 gB-ΔCTD in the ER suggests a critical role for AP binding in ER-to-Golgi transport or direct TGN targeting, possibly involving AP-1 or AP-4, which mediate TGN export.
  • Endosomal Sorting: Motifs within the CTD may also regulate gB's itinerary through endosomal compartments, potentially influencing its recycling, degradation, or delivery to the site of secondary envelopment (which occurs in cytoplasmic compartments derived from the TGN or endosomes in herpesviruses). Disruption of CTD function likely perturbs this endosomal trafficking.
  • Regulatory Phosphorylation: Some herpesvirus gB CTDs are subject to phosphorylation by cellular kinases (e.g., casein kinase II). Phosphorylation can modulate the affinity of the CTD for specific host adaptors or other regulatory proteins, potentially acting as a switch to direct gB to different cellular compartments at specific stages of infection. While phosphorylation sites on HHV-6 gB CTD are not fully mapped, this represents a potential regulatory layer.
  • Interaction with Tegument Proteins: In addition to trafficking machinery, the CTD of herpesvirus gBs often interacts with viral tegument proteins (e.g., UL11 in HSV, potentially homologs in HHV-6). These interactions are thought to facilitate the recruitment of tegument to the site of secondary envelopment and the incorporation of gB into nascent virions. Deletion of the CTD would disrupt these interactions, contributing to the failure in virus assembly observed.

The inability to reconstitute HHV-6 lacking the gB CTD underscores the multifunctional nature of this domain. It integrates signals from the host trafficking machinery and viral components to ensure the correct spatiotemporal localization of gB, which is a prerequisite for its cleavage, assembly into virions, and ultimately, its function as the viral fusogen during entry. Understanding these interactions provides potential targets for disrupting HHV-6 maturation and spread.

Properties

CAS Number

148770-71-2

Product Name

glycoprotein B, human herpesvirus-6

Molecular Formula

C217H360N68O60S10

Synonyms

glycoprotein B, human herpesvirus-6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.